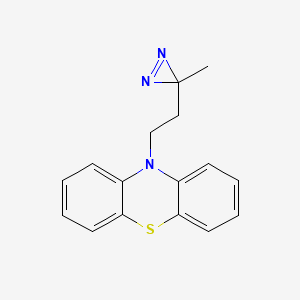

10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine

説明

10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine is a phenothiazine derivative functionalized with a 3-methyl-diazirine group via an ethyl linker. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their diverse biological and chemical applications. The diazirine moiety (a three-membered ring with two nitrogen atoms) confers unique photochemical properties, enabling its use as a photoaffinity labeling agent. Upon UV irradiation, diazirines generate reactive carbene intermediates that form covalent bonds with proximal molecules, making this compound valuable for mapping molecular interactions in biochemical studies .

特性

分子式 |

C16H15N3S |

|---|---|

分子量 |

281.4 g/mol |

IUPAC名 |

10-[2-(3-methyldiazirin-3-yl)ethyl]phenothiazine |

InChI |

InChI=1S/C16H15N3S/c1-16(17-18-16)10-11-19-12-6-2-4-8-14(12)20-15-9-5-3-7-13(15)19/h2-9H,10-11H2,1H3 |

InChIキー |

RLJUCVGUHZUTPX-UHFFFAOYSA-N |

正規SMILES |

CC1(N=N1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 10-(2-(3-メチル-3H-ジアジリン-3-イル)エチル)-10H-フェノチアジンの合成は、通常、複数のステップで行われます。

ジアジリン中間体の形成: 合成は、2-(3-メチル-3H-ジアジリン-3-イル)エタノールの調製から始まります。

フェノチアジンへの付加: 次に、ジアジリン中間体を特定の条件下でフェノチアジンと反応させて最終生成物を生成します。このステップでは、反応を促進するためにカップリング剤や触媒を使用することがあります。

工業生産方法: 10-(2-(3-メチル-3H-ジアジリン-3-イル)エチル)-10H-フェノチアジンの工業生産は、連続フローリアクターや自動合成プラットフォームの使用など、合成経路をスケーラビリティのために最適化する必要があるでしょう。これは、品質と収量の一貫性を確保するためです。

化学反応の分析

科学研究への応用

化学: この化合物は、タンパク質-リガンド相互作用を研究するための光親和性標識に使用されています。 ジアジリン部分は、紫外線にさらされると反応性のカルベン中間体を生成し、標的分子に共有結合することができます.

生物学: 生物学的研究では、この化合物はタンパク質やその他の生体分子の結合部位を調査するために使用されます。 活性化後、近くの残基と共有結合を形成する能力は、タンパク質相互作用をマッピングするための貴重なツールとなっています.

産業: この化合物の光親和性標識特性は、バイオセンサーや診断ツールの開発に役立ちます。 さまざまな分析アプリケーションのために、表面にタンパク質を固定化するために使用できます.

科学的研究の応用

Chemistry: The compound is used in photoaffinity labeling to study protein-ligand interactions. The diazirine moiety forms reactive carbene intermediates upon exposure to ultraviolet light, allowing covalent attachment to target molecules .

Biology: In biological research, the compound is used to investigate the binding sites of proteins and other biomolecules. Its ability to form covalent bonds with nearby residues upon activation makes it a valuable tool for mapping protein interactions .

Industry: The compound’s photoaffinity labeling properties make it useful in the development of biosensors and diagnostic tools. It can be used to immobilize proteins on surfaces for various analytical applications .

作用機序

類似の化合物との比較

類似の化合物:

- 2-(3-メチル-3H-ジアジリン-3-イル)エタノール

- 3-(3-メチル-3H-ジアジリン-3-イル)プロパン酸

- 2-(3-メチル-3H-ジアジリン-3-イル)エタンアミン

独自性: 10-(2-(3-メチル-3H-ジアジリン-3-イル)エチル)-10H-フェノチアジンは、フェノチアジンとジアジリン部分を組み合わせているため、ユニークです。この二重の機能により、光親和性標識から潜在的な医薬品開発まで、幅広い用途で使用できます。 フェノチアジン構造の存在は、より単純なジアジリン化合物と比較して、追加の化学反応性と潜在的な生物活性をもたらします.

類似化合物との比較

Substituent Analysis

The structural uniqueness of 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine lies in its ethyl-linked diazirine group. Below is a comparison with key analogs:

Key Observations :

- Diazirine vs. Trifluoromethyl : The diazirine group enables photochemical crosslinking, while trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects .

- Ethynyl vs. Ethyl Linkers: Ethynyl groups (as in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) improve conjugation and electronic properties, whereas ethyl linkers balance flexibility and reactivity .

Physicochemical and Functional Properties

Photochemical Reactivity

- Target Compound: Generates carbenes upon UV irradiation (350 nm), enabling covalent crosslinking with biomolecules. No internal rearrangement detected in similar diazirines .

- Non-Diazirine Analogs: Compounds like 10-methyl-10H-phenothiazine lack photochemical activity, limiting their utility to non-covalent interactions .

Photoaffinity Labeling

The target compound’s diazirine group is ideal for identifying drug targets or protein interaction sites. For example, it could be used to study phenothiazine-binding enzymes (e.g., histone deacetylases or dopamine receptors) by trapping transient complexes .

Contrast with Therapeutic Analogs

- Antipsychotics: Derivatives like chlorpromazine (2-chloro-10-(3-dimethylaminopropyl)phenothiazine) act via dopamine receptor antagonism but lack photoreactivity .

- HDAC Inhibitors: Phenothiazine-based benzhydroxamic acids (e.g., compound 22 in ) inhibit histone deacetylases but require hydroxamate groups instead of diazirines for activity .

生物活性

10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The compound is categorized under phenothiazine derivatives, which are known for their diverse pharmacological effects. The chemical structure can be represented as:

- Molecular Formula : C₁₅H₁₄N₂S

- Molecular Weight : 258.35 g/mol

- CAS Number : 25055-82-7

Phenothiazine derivatives have been extensively studied for their role as neuroleptics and anesthetics. The specific compound has shown promise in the following areas:

- Ferroptosis Inhibition : Recent studies have identified certain phenothiazine derivatives as inhibitors of ferroptosis, a form of regulated cell death associated with various diseases. For instance, a related compound demonstrated an EC₅₀ value of 0.0005 μM in inhibiting ferroptosis in HT1080 cells, indicating strong biological activity against this type of cell death .

- Anesthetic Properties : The diazirine moiety enhances the binding affinity to ligand-gated ion channels, making it a potential candidate for anesthetic applications. A related diazirine derivative has been shown to anesthetize tadpoles with an EC₅₀ of 2.2 µM, comparable to established anesthetics like etomidate .

Structure-Activity Relationship (SAR)

The biological activity of phenothiazine derivatives is often linked to their structural components. Key findings include:

- Substituent Effects : The presence of the diazirine group significantly affects the pharmacological profile, enhancing potency and selectivity towards specific receptors.

- Binding Affinity : Compounds with modifications in the side chains show varied affinities for GABA and nicotinic acetylcholine receptors, indicating that structural variations can lead to significant changes in biological activity.

Case Studies

- Ferroptosis Inhibition : A study explored the SAR of phenothiazine derivatives, revealing that modifications could lead to compounds with enhanced inhibitory effects against ferroptosis-related cell death pathways . This has implications for developing treatments for ischemic stroke and neurodegenerative diseases.

- Anesthetic Activity : Research involving R-(+)-azietomidate demonstrated its effectiveness as a general anesthetic, showing that structural modifications can yield compounds with superior potency compared to traditional anesthetics .

Data Table: Biological Activity Overview

| Activity Type | Related Compound | EC₅₀ Value | Notes |

|---|---|---|---|

| Ferroptosis Inhibition | Promethazine Derivative | 0.0005 μM | Effective in HT1080 cell model |

| Anesthetic Effect | R-(+)-Azietomidate | 2.2 μM | Comparable potency to etomidate |

| GABA Receptor Binding | R-(+)-Azietomidate | Potent | Enhanced GABA-induced currents |

| Nicotinic Receptor | R-(+)-Azietomidate | Higher than S-(-)-azietomidate | Selective inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。